molecular formula C20H26N7O10PS B1671813 Inarigivir CAS No. 475650-36-3

Inarigivir

货号 B1671813
CAS 编号: 475650-36-3
分子量: 587.5 g/mol
InChI 键: LYMICVBGNUEHGE-FUQPUAIBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inarigivir is an oral dinucleotide RIG-I agonist that has demonstrated anti-viral activity against Hepatitis B Virus (HBV) via a combination of activation of innate immunity and a DAA effect as a Non-Nucleotide Reverse Transcriptase Inhibitor (NNRTI) .


Molecular Structure Analysis

The molecular formula of Inarigivir is C20H26N7O10PS . The molecular weight is 587.5 .


Chemical Reactions Analysis

Inarigivir has been shown to increase the ability of BCG-infected mouse APCs to secrete elevated levels of IL-12, TNF-α, and IFN-β, and Caspase-1 dependent IL-1β cytokine . It also increased the ability of macrophages to kill MTB in a Caspase-1-, and autophagy-dependent manner .


Physical And Chemical Properties Analysis

Inarigivir is a solid substance with a molecular weight of 604.53. It is soluble in water (100 mg/mL) and DMSO (100 mg/mL) when ultrasonicated .

科学研究应用

伊那利吉韦尔作为慢性乙型肝炎的治疗药物

伊那利吉韦尔已被评估其在治疗慢性乙型肝炎病毒(HBV)感染中的有效性。它作为一种免疫调节剂和直接抗病毒药物对抗HBV。一项2期研究显示,伊那利吉韦尔能够显著降低HBV DNA,表明其在治疗HBV感染方面的有效性。该研究还观察到,低基线HBsAg水平与在伊那利吉韦尔治疗期间更好地抑制HBV DNA和RNA相关,暗示了其在实现HBV功能性治愈方面的潜力(Yuen等人,2022)。

伊那利吉韦尔作为结核病疫苗的辅助剂

伊那利吉韦尔已被研究作为一种辅助剂,以增强巴氏卡尔美-吉雷(BCG)疫苗对结核病(TB)在小鼠中的有效性。研究表明,作为辅助剂的伊那利吉韦尔可以提高BCG疫苗的免疫原性,从而更好地保护免受结核病的侵害。这表明伊那利吉韦尔可能是提高针对某些传染病的疫苗效果的宝贵工具(Khan et al., 2020)

伊那利吉韦尔在COVID-19治疗中的再利用潜力

伊那利吉韦尔已被考虑用于在COVID-19治疗中的再利用。一项研究表明,伊那利吉韦尔索普西尔,连同其他正在研究的药物,可以被重新利用来治疗COVID-19,突显了伊那利吉韦尔在应对超出其原始应用范围的新兴病毒感染方面的潜力(Joshi & Poduri, 2020)

挑战和安全性关注

尽管伊那利吉韦尔在各种应用中显示出潜力,但重要的是要注意挑战和安全性关注。例如,一项针对HBV感染的伊那利吉韦尔试验由于与药物诱导的肝细胞功能障碍相关的安全性关注而被中止,强调了在不同应用中仔细评估其安全性概况的重要性(Yılmaz, 2020)

安全和危害

Inarigivir is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Inarigivir is under investigation in clinical trials for the treatment of HBV infection . The ACHIEVE trial confirms the safety and anti-viral efficacy of Inarigivir up to 200mg daily and further studies at doses of up to 400mg daily in combination with TDF or added to NUC suppressed patients are underway .

属性

IUPAC Name

1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N7O10PS/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+,38?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMICVBGNUEHGE-FUQPUAIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N7O10PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inarigivir

CAS RN

475650-36-3
Record name Inarigivir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475650363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inarigivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15062
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INARIGIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ0A9FIV71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Inarigivir
Reactant of Route 2
Reactant of Route 2
Inarigivir
Reactant of Route 3
Inarigivir
Reactant of Route 4
Inarigivir
Reactant of Route 5
Inarigivir
Reactant of Route 6
Inarigivir

Citations

For This Compound
206
Citations
MF Yuen, CY Chen, CJ Liu, WJ Jeng… - Liver …, 2023 - Wiley Online Library
… We aimed to determine the safety and efficacy of Inarigivir for the treatment of HBV … Inarigivir‐treated groups ranged from 0.1709 to 0.3529 versus 0.1984 in the placebo group. …
Number of citations: 11 onlinelibrary.wiley.com
RMF Yuen, CY Chen, CJ Liu, RWJ Jeng… - … Liver Congress 2019, 2019 - hub.hku.hk
… inarigivir followed by a switch to 12 weeks of tenofovir (TDF) 300mg daily in treatment naïve HBV patients. Method: 80 patients were randomized to inarigivir (… host response to inarigivir. …
Number of citations: 38 hub.hku.hk
V Nehra, Z Temesgen - Drugs of the Future, 2020 - access.portico.org
… In phase II clinical studies, inarigivir monotherapy demonstrated a promising antiviral … effect of inarigivir on HBV replication was studied using the HepAD-38 cell-based system. Inarigivir …
Number of citations: 2 access.portico.org
V Nehra, Z Temesgen - Drugs of the Future, 2020 - access.portico.org
… of inarigivir on HBV replication was studied using the HepAD-38 cell-based system. Inarigivir inhibited … Safety, efficacy and pharmacodynamics of inarigivir were established in a study in …
Number of citations: 2 access.portico.org
A Khan, VK Singh, A Mishra, E Soudani… - Frontiers in …, 2020 - frontiersin.org
… 9200 (Inarigivir) … Inarigivir increased the ability of BCG-infected mouse APCs to secrete elevated levels of IL-12, TNF-α, and IFN-β, and Caspase-1 dependent IL-1β cytokine. Inarigivir …
Number of citations: 13 www.frontiersin.org
G Joshi, R Poduri - Letters in Drug Design & Discovery, 2021 - ingentaconnect.com
… Inarigivir binds to the cytosolic site of the recognition receptor, which is capable of … , it is presumed that inarigivir might exhibit its potency against COVID-19. Recently inarigivir has also …
Number of citations: 1 www.ingentaconnect.com
K Bagherzadeh, K Daneshvarnejad, M Abbasinazari… - 2020 - academia.edu
… Inarigivir and Remdesivir both establish interactions with almost similar free Gibss binding energies. Nelfinavir and Valaganciclovir also interact with PLpro with close free Gibss binding …
Number of citations: 14 www.academia.edu
D Colledge, K Jackson, V Sozzi, X Li, M Beard… - J …, 2019 - postersessiononline.eu
… • The aim of this study was to test the in vitro antiviral potency of Inarigivir against a panel of nucleos(t)ide analogue resistant, core protein assembly modifier (CpAM) inhibitor …
Number of citations: 2 www.postersessiononline.eu
R Walsh, R Hammond, K Jackson, E Edwards… - Journal of …, 2018 - hub.hku.hk
HKU Scholars Hub: Effects of SB9200 (Inarigivir) therapy on immune responses in patients with chronic hepatitis B … Conference Paper: Effects of SB9200 (Inarigivir) therapy on …
Number of citations: 17 hub.hku.hk
EJ Smolders, DM Burger, JJ Feld… - Alimentary …, 2020 - Wiley Online Library
… , ABI-H0731; no such data are available for REP-2139, ARO-HBV, inarigivir. Initial drug interaction assessments have been performed with bulevirtide and inarigivir (only in vitro). …
Number of citations: 45 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。